2,6-Diméthyl-L-tyrosine

Vue d'ensemble

Description

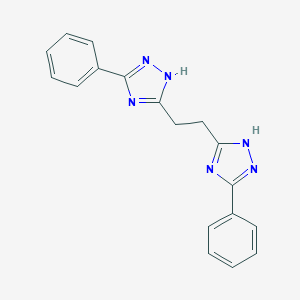

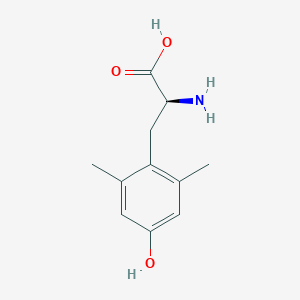

2,6-Dimethyl-L-tyrosine (Dmt) is a derivative of the amino acid tyrosine . It has the molecular formula C11H15NO3 . This compound enhances the receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides .

Synthesis Analysis

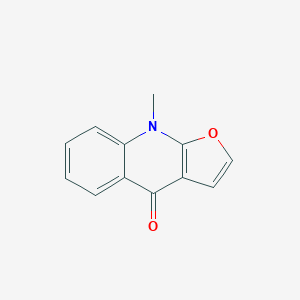

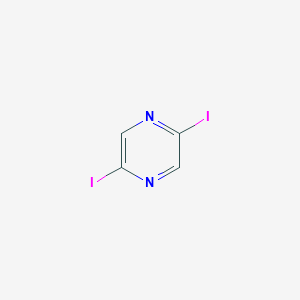

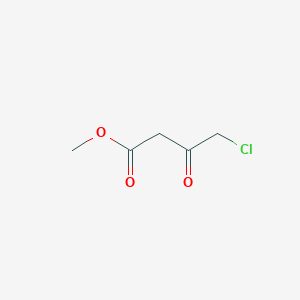

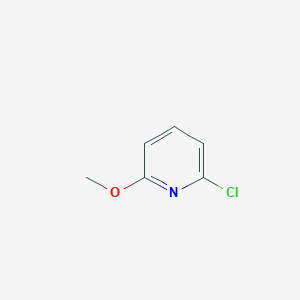

The synthesis of 2,6-Dimethyl-L-tyrosine involves a short, three-step process. This includes a microwave-assisted Negishi coupling for the key carbon-carbon bond-forming step . The synthesis process is also used for the expedient synthesis of other unnatural tyrosine derivatives .Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-L-tyrosine consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 209.242 Da and the monoisotopic mass is 209.105194 Da .Physical And Chemical Properties Analysis

2,6-Dimethyl-L-tyrosine has a density of 1.2±0.1 g/cm3, a boiling point of 412.8±45.0 °C at 760 mmHg, and a flash point of 203.4±28.7 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique

Peptidomimétiques

La Dmt est un acide aminé non naturel important utilisé dans la synthèse de peptidomimétiques . Les peptidomimétiques sont des molécules conçues pour imiter la conformation des peptides naturels actifs. Ils présentent une forte affinité et une sélectivité pour les récepteurs, en plus d'une biodisponibilité et d'une stabilité métabolique accrues .

Synthèse d'acides aminés non naturels

La synthèse de la Dmt est un domaine de recherche important dans la synthèse d'acides aminés non naturels . La disponibilité de méthodes de synthèse pour de nouveaux dérivés d'acides aminés non naturels et de composés apparentés est essentielle dans la conception de novo de molécules .

Applications pharmaceutiques

La Dmt est largement utilisée dans de nombreux nouveaux composés polypeptidiques avec des recherches supplémentaires sur les médicaments polypeptidiques . Les voies de synthèse utilisent des catalyseurs métalliques nobles coûteux et des ligands associés, de sorte que le coût de production est élevé .

Liaison aux opiacés

Les groupes méthyles sur le cycle aromatique de la Dmt jouent un rôle dominant dans l'interaction au sein du domaine de liaison aux opiacés . Cette interaction aligne soit le groupe OH critique par interaction directe avec les chaînes latérales hydrophobes des résidus du récepteur, soit stabilise un conformère cis favorisé avant et pendant la liaison .

Activité antinociceptive

<a data-citationid="62951d4a-c960-8388-f4ed-44684add4e3f-33-group" h="ID=SERP,5015.1" href="https://www.researchgate.net/profile/Andrej-Perdih-2/publication/224930472_Recent_Advances_in_the_Synthesis_of_Unnatural_a-Amino_Acids_-An_Updated_Version/links/00b49518438a9113f7000000/Recent-Advances-in-the-Synthesis-of-Unnatural-a-Amino-Acids-An-Updated_Version.pdf?origin=publication

Mécanisme D'action

Target of Action

2,6-Dimethyl-L-tyrosine (Dmt) is a derivative of tyrosine that primarily targets opioid peptides . Opioid peptides are a group of neuropeptides that bind to opioid receptors in the brain; these peptides are involved in pain regulation, reward, and addictive behaviors .

Mode of Action

Dmt enhances the receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides . This means that Dmt increases the ability of opioid peptides to bind to their receptors, enhances their biological activity, and improves their ability to relieve pain in the body .

Biochemical Pathways

It is known that tyrosine, the parent compound of dmt, is involved in the synthesis of numerous specialized metabolites in different groups of plants . These metabolites play crucial roles in various biological processes, suggesting that Dmt might also influence a range of biochemical pathways.

Pharmacokinetics

It has been suggested that the substitution of tyrosine with dmt in certain compounds can increase their stability against degradation . This could potentially enhance the bioavailability of these compounds, allowing them to exert their effects more effectively.

Result of Action

The primary result of Dmt’s action is the enhancement of the analgesic effects of opioid peptides . By increasing the affinity of these peptides for their receptors, Dmt can enhance their ability to alleviate pain. Additionally, by increasing their bioactivity, Dmt can enhance the overall effectiveness of opioid peptides.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2,6-Dimethyl-L-tyrosine interacts with opioid peptides, enhancing their receptor affinity and functional bioactivity

Cellular Effects

The cellular effects of 2,6-Dimethyl-L-tyrosine are primarily related to its role in enhancing the activity of opioid peptides. These peptides play a crucial role in pain perception and analgesia

Molecular Mechanism

The molecular mechanism of 2,6-Dimethyl-L-tyrosine involves its interaction with opioid peptides. It is believed to enhance the receptor affinity of these peptides, thereby increasing their functional bioactivity

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDLIKCFHLFKO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154070 | |

| Record name | 2,6-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123715-02-6 | |

| Record name | 2',6'-Dimethyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

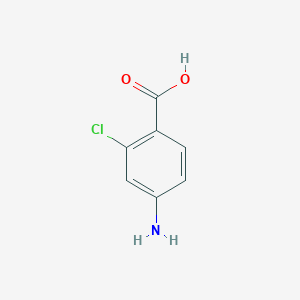

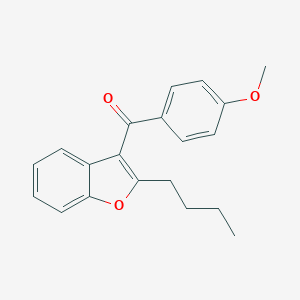

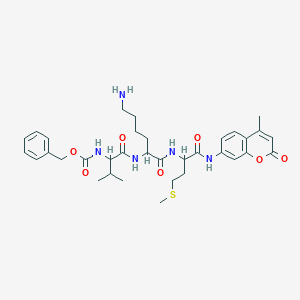

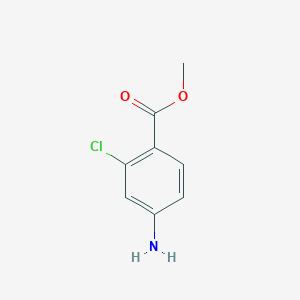

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 2,6-Dimethyl-L-tyrosine impact the activity of opioid peptides?

A1: The addition of Dmt-Tyr, particularly at the N-terminal position, is a common strategy in designing opioid peptides. Research suggests that the 2,6-dimethyl substitution on the tyrosine aromatic ring increases the affinity and selectivity for opioid receptors, especially the μ-opioid receptor. [, , ] This modification appears to enhance the peptide's ability to mimic the endogenous opioid peptides' structure and interaction with the receptors. For instance, MACE4, a cyclic biphalin analog containing Dmt-Tyr, demonstrated significant antinociceptive activity following subcutaneous administration. []

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on 2,6-Dimethyl-L-tyrosine containing peptides?

A2: Numerous studies have explored modifications around Dmt-Tyr to understand its impact on opioid peptide activity. Researchers have investigated the effects of replacing the amide bond within Dmt-Tyr-containing dipeptides with isosteres like oxymethylene, aminomethylene, and others. These studies have revealed that the amide bond between Dmt-Tyr and subsequent amino acids plays a crucial role in opioid activity. [] Additionally, the development of Dmt-Tic (Tetrahydroisoquinoline-3-carboxylic acid) analogs, incorporating structural features of Dmt-Tyr, has led to compounds with varying agonist and antagonist/agonist opioid activity profiles. []

Q3: What are the known synthetic routes for obtaining 2,6-Dimethyl-L-tyrosine?

A3: Several methods have been explored for synthesizing Dmt-Tyr. One approach involves a stereoselective synthesis using a chiral Ni complex and coupling with a glycine Schiff base. This method, starting from 3,5-dimethylphenol, boasts a reasonable yield and utilizes readily available starting materials. [] Another method utilizes an asymmetric synthesis starting with an analog of Hagemann’s ester, providing alternative routes to this valuable unnatural amino acid. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)